molecular formula C19H43NO B1668422 Hexadecyltrimethylammonium hydroxide CAS No. 505-86-2

Hexadecyltrimethylammonium hydroxide

Cat. No.: B1668422
CAS No.: 505-86-2
M. Wt: 301.6 g/mol
InChI Key: WJLUBOLDZCQZEV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyltrimethylammonium hydroxide, with the chemical formula C19H42NO, is a quaternary ammonium compound known for its surfactant properties . This compound is also referred to as cetyltrimethylammonium hydroxide or trimethylhexadecylammonium hydroxide. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Safety and Hazards

Hexadecyltrimethylammonium hydroxide is highly flammable and causes severe skin burns and eye damage. It also causes damage to organs. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .

Biochemical Analysis

Biochemical Properties

Hexadecyltrimethylammonium hydroxide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme activity of some bacteria, including enzymes involved in the synthesis of cell membrane lipids and proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing mitochondrial membrane potential and inhibiting the growth of bacterial cells . It also exhibits anticancer cytotoxicity against several head and neck cancer (HNC) cell lines with minimal effects on normal fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The strong adsorption of Hexadecyltrimethylammonium cations on the surface of electrocatalysts increases the accumulation of OH− ions within the diffusion double layer, which improves the oxygen evolution reaction (OER) kinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to promote the electrocatalytic activity for the oxygen evolution reaction . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Preparation Methods

Hexadecyltrimethylammonium hydroxide can be synthesized through several methods. One common approach involves the reaction of hexadecyltrimethylammonium bromide with a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound and the corresponding sodium or potassium bromide as a byproduct .

Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction. This method enhances the efficiency of the synthesis process and allows for the production of this compound in larger quantities .

Chemical Reactions Analysis

Hexadecyltrimethylammonium hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLUBOLDZCQZEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6899-10-1 (Parent)
Record name Cetrimide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883410
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-86-2
Record name Cetyltrimethylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetrimide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRIMONIUM HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7D6895LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyltrimethylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Hexadecyltrimethylammonium hydroxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hexadecyltrimethylammonium hydroxide
Reactant of Route 4
Reactant of Route 4
Hexadecyltrimethylammonium hydroxide
Reactant of Route 5
Reactant of Route 5
Hexadecyltrimethylammonium hydroxide
Reactant of Route 6
Reactant of Route 6
Hexadecyltrimethylammonium hydroxide
Customer
Q & A

Q1: What is the molecular formula and weight of cetyltrimethylammonium hydroxide?

A1: The molecular formula of CTAOH is C19H42NO, and its molecular weight is 307.54 g/mol.

Q2: How does CTAOH behave in aqueous solutions?

A2: CTAOH is a cationic surfactant, meaning it possesses a positively charged head group. In aqueous solutions, it forms micelles above a specific concentration called the critical micelle concentration (CMC). [, ]

Q3: What are some unique properties of CTAOH solutions?

A4: Depending on the concentration and other components, CTAOH solutions can exhibit viscoelastic properties and form various structures like vesicles, tubules, and even helical ribbons. [, ]

Q4: How is CTAOH used in material synthesis?

A5: CTAOH plays a crucial role as a structure-directing agent in synthesizing mesoporous materials like MCM-41 and MCM-48 silica. [, ] It acts as a template around which silica precursors condense, forming ordered pore structures. This methodology allows for controlling pore size and orientation by adjusting synthesis parameters and incorporating auxiliary templates. []

Q5: What role does CTAOH play in nanoparticle synthesis?

A7: CTAOH facilitates the formation of nanoparticles with well-defined internal structures. For example, it enables the creation of nanoparticles with a bicontinuous cubic internal structure when combined with poly(acrylic acid) and penta(ethylene glycol) monododecyl ether. [] Additionally, CTAOH can be used to create nanofibers containing metal ions on graphite surfaces, which can be further utilized for the controlled formation of metal nanoparticles. []

Q6: How is CTAOH employed in analytical techniques?

A8: CTAOH is a valuable tool in analytical chemistry, particularly in capillary electrophoresis (CE). It enables the reversal of electroosmotic flow, improving the separation of chemical species. This property has been successfully applied in analyzing chemical warfare agent degradation products, demonstrating its potential in environmental monitoring. [] CTAOH also enhances the chemiluminescence of lucigenin with catecholamines, leading to improved sensitivity in analytical assays. [, ]

Q7: How stable is CTAOH under different conditions?

A9: The stability of CTAOH is dependent on factors such as temperature, pH, and the presence of other compounds. For instance, organo-bentonites prepared with CTAOH exhibit thermal stability up to 210°C. [] Supercritical fluid extraction methods have been developed to recover CTAOH from synthesized materials, showcasing its stability under specific conditions. []

Q8: Are there specific formulation strategies for CTAOH?

A10: While the provided research papers don't delve into specific formulation strategies for CTAOH, they highlight the influence of counterions and additives on its self-assembly and phase behavior. [, ] Further research may focus on tailoring CTAOH formulations for specific applications by manipulating these parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.